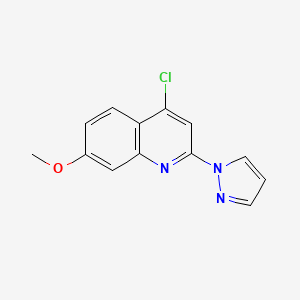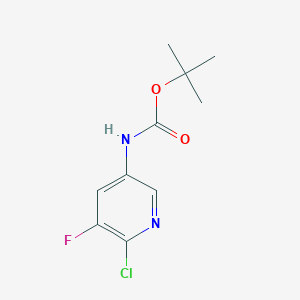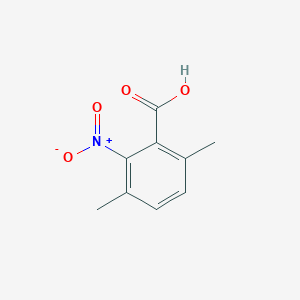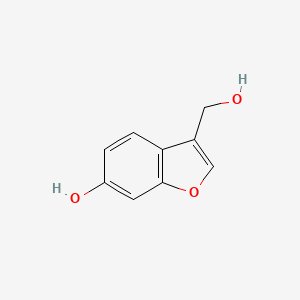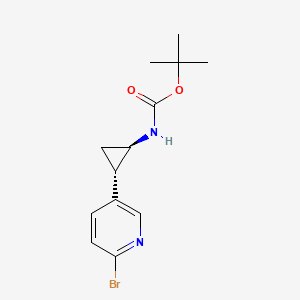
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a synthetic organic compound that features a tert-butyl group, a bromopyridine moiety, and a cyclopropylcarbamate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate typically involves the following steps:
Formation of the cyclopropylcarbamate core: This can be achieved through the reaction of cyclopropylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where the bromopyridine derivative reacts with the cyclopropylcarbamate intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromopyridine moiety.
Reduction: Reduction reactions may target the bromopyridine group, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include cyclopropyl ketones or pyridine N-oxides.
Reduction: Products may include pyridine derivatives or fully reduced cyclopropylcarbamates.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromopyridine moiety can participate in π-π interactions, while the cyclopropylcarbamate structure may provide steric hindrance, affecting binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (6-bromopyridin-3-yl)carbamate
- Tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate
Comparison:
- Structural Differences: The presence of the cyclopropyl group in tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate distinguishes it from other similar compounds, which may lack this feature.
- Reactivity: The cyclopropyl group can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The unique structure of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate may provide advantages in specific applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
This detailed article provides a comprehensive overview of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H17BrN2O2 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m0/s1 |
InChI-Schlüssel |
JHMPRBHRNWAIBF-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CN=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


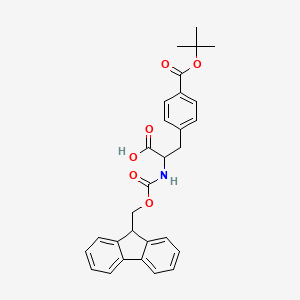
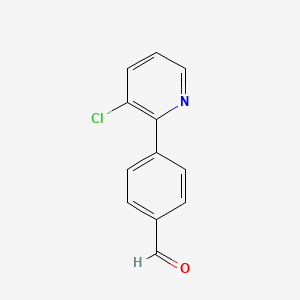

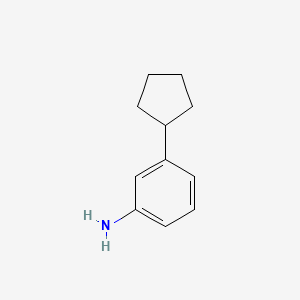

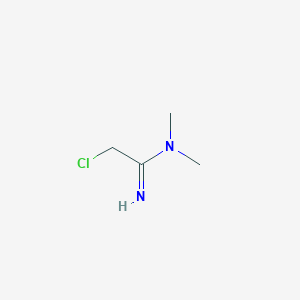

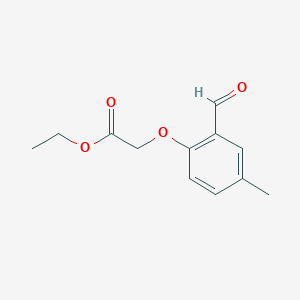
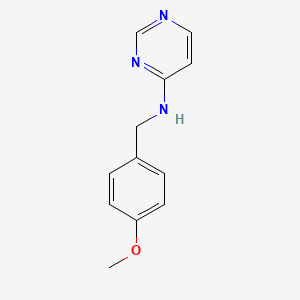
![(Z)-dibenzo[b,f]azocin-6(5H)-one](/img/structure/B8759023.png)
